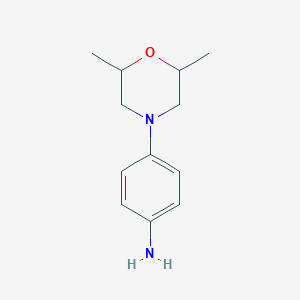
4-(2,6-Dimethylmorpholino)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dimethylmorpholino)aniline, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₈N₂O and its molecular weight is 206.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Research
One significant application of 4-(2,6-Dimethylmorpholino)aniline is in the development of anticancer agents. Research has shown that derivatives of this compound can act as inhibitors of specific proteins involved in cancer progression. For instance, studies have indicated that certain morpholine-containing compounds exhibit enhanced potency against BCL6, a protein linked to various malignancies . The design of these inhibitors often involves optimizing pharmacokinetic properties to improve their efficacy and reduce toxicity.
Nonmutagenic Anilines
The compound has also been explored in the context of designing safer anilines. Researchers have successfully synthesized nonmutagenic derivatives of 4-aminobiphenyls, which are crucial for reducing the risk of carcinogenicity in pharmaceuticals. Quantum mechanical calculations have aided in predicting the properties of these compounds, leading to the synthesis of drug-like candidates that are inactive in mutagenicity tests .
Catalysis
Palladium-Catalyzed Reactions
this compound serves as a ligand in palladium-catalyzed reactions, particularly in the amination of aryl chlorides. Its use as a PN2 ligand has been documented to enhance reaction efficiency and selectivity . The compound's nitrogen-containing structure allows for better coordination with palladium centers, facilitating various cross-coupling reactions essential for synthesizing complex organic molecules.
Material Science
Polymer Additives
In materials science, this compound has been investigated as an additive for polymers. Its ability to inhibit premature vulcanization makes it a valuable component in rubber formulations. Such applications are critical for extending the lifespan and performance of rubber products used in various industries .
Case Studies
-
BCL6 Degraders Development
A notable case study involved the optimization of this compound derivatives to enhance their ability to degrade BCL6 protein effectively. This study highlighted how structural modifications could lead to significant improvements in cellular activity against cancer cell lines . -
Palladium-Catalyzed Cross-Couplings
Another case study focused on utilizing this compound as a ligand in palladium-catalyzed cross-coupling reactions. The research demonstrated that variations in ligand structure could dramatically affect catalytic performance and selectivity, showcasing the versatility of this compound in synthetic organic chemistry .
Eigenschaften
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGUURTGJUNNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383221 |
Source


|
| Record name | 4-(2,6-dimethylmorpholino)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218930-10-0 |
Source


|
| Record name | 4-(2,6-dimethylmorpholino)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













